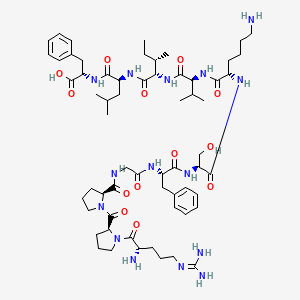
2,2,4,4-Tetramethylcyclobutanone
Übersicht
Beschreibung
2,2,4,4-Tetramethylcyclobutanone, also known as TMCD, is a cyclic ketone that has been widely used in scientific research. It is a colorless liquid with a boiling point of 131 °C and a molecular weight of 156.25 g/mol. TMCD has been used in various fields of research, including organic synthesis, material science, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethylcyclobutan-1-one: A Comprehensive Analysis of Scientific Research Applications:
Application in Food Contact Materials
One of the applications of 2,2,4,4-tetramethylcyclobutan-1-one is in the safety evaluation for use as a monomer in the manufacture of polyesters which are used in food contact materials. This compound has been assessed by the EFSA Panel on Food Contact Materials for its safety and suitability for this purpose .
Role in Synthesis of Polyesters
This compound is also involved in the synthesis of high-impact, amorphous terephthalate copolyesters. These engineering thermoplastic compositions utilize 2,2,4,4-tetramethylcyclobutan-1-one to create materials with desirable properties such as rigidity and flexibility .
Chemical Synthesis Intermediate
It serves as an intermediate in chemical syntheses, such as in the production of 2,2,4,4-tetramethylcyclobutane-1,3-diol. This process involves a reaction with isobutanol in the presence of specific catalysts .
Material Properties Enhancement
The compound is used to improve material properties like glass transition temperature in various synthesis processes. This application is crucial in developing materials with specific thermal and mechanical characteristics .
Research and Development
As a product available from chemical suppliers like Sigma-Aldrich and ChemScene, 2,2,4,4-tetramethylcyclobutan-1-one is used extensively in research and development for creating new compounds and exploring novel applications .
Eigenschaften
IUPAC Name |
2,2,4,4-tetramethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-8(3,4)6(7)9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLNWFTKZQEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338690 | |
| Record name | 2,2,4,4-Tetramethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethylcyclobutanone | |
CAS RN |
4298-75-3 | |
| Record name | 2,2,4,4-Tetramethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















